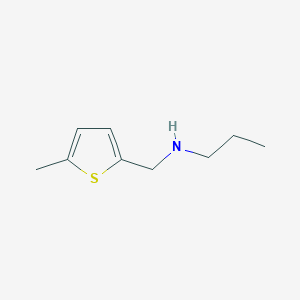
3-Methyl-1-(prop-2-EN-1-YL)cyclopentan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C9H16O It is a cyclopentanol derivative, characterized by the presence of a methyl group and a prop-2-en-1-yl group attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with an appropriate alkyl halide, followed by reduction to obtain the desired alcohol. The reaction conditions typically include the use of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This process is often carried out under high pressure and temperature, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The prop-2-en-1-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-pent-2-enyl-cyclopent-2-enone: This compound shares a similar cyclopentane ring structure but differs in the position and type of substituents.
1,2-Cyclopentanediol, 3-methyl-: This compound has a similar cyclopentane ring with a methyl group but contains two hydroxyl groups instead of one.
Uniqueness
3-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
3-methyl-1-prop-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C9H16O/c1-3-5-9(10)6-4-8(2)7-9/h3,8,10H,1,4-7H2,2H3 |
InChI-Schlüssel |
XRBKXPDKGCDRHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13225243.png)


![5-[3-(Hydroxymethyl)morpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13225253.png)
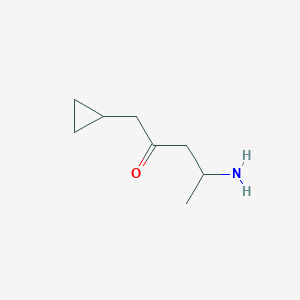
![{6,6,9,9-Tetramethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13225268.png)
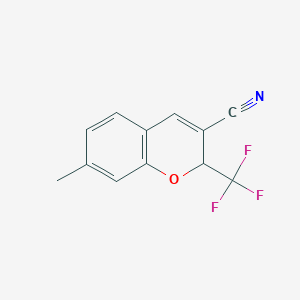
![1-(1-Methyl-1H-pyrazol-4-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B13225296.png)
![2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13225302.png)
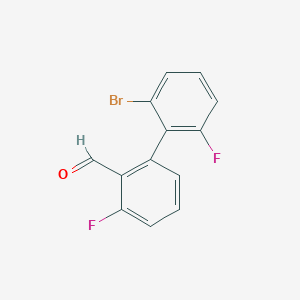
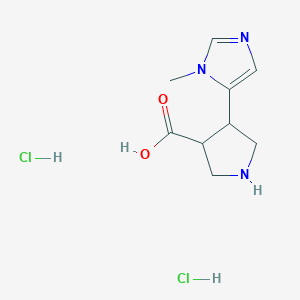
![2-[2-(2,4-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13225331.png)
![1-[(3,5-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13225338.png)
